N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide
Description
N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide is a substituted acetamide featuring a trichloromethyl group (-CCl₃) attached to an amide nitrogen, which is further connected to a biphenyl system via a sulfur atom. The biphenyl moiety includes a 4-bromophenyl group, introducing steric and electronic effects that influence the compound’s structural and physicochemical properties. Substituted acetamides are widely studied for their conjugation between the nitrogen lone pair and the carbonyl π-bond, which dictates their crystallographic behavior and spectroscopic characteristics . This compound’s structural complexity and substitution pattern make it a subject of interest in comparative studies with analogs, particularly in understanding how halogenation and aromatic substitution modulate molecular geometry and electronic environments.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]-2,2,2-trichloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl3NOS/c15-9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)19-13(20)14(16,17)18/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYIXISXSRZQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide typically involves the reaction of 4-bromophenylthiophenol with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Large-scale reactors and continuous flow processes are often employed to enhance production efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Trichloroacetamide Group
The trichloromethyl group (–CCl₃) adjacent to the carbonyl is highly electrophilic, enabling nucleophilic substitution under specific conditions.
Mechanistic Insight : The electron-withdrawing effect of the carbonyl group polarizes the C–Cl bonds, facilitating attack by nucleophiles like hydroxide or thiols. Steric hindrance from the bulky aryl groups may slow reactivity compared to simpler trichloroacetamides .
Electrophilic Aromatic Substitution (EAS) on the Bromophenyl Ring
The bromine atom on the phenyl ring directs incoming electrophiles to the para position relative to itself, while the sulfanyl (–S–) group acts as an activating ortho/para director.
Key Limitation : The steric bulk of the trichloroacetamide group may reduce reaction rates compared to simpler aromatic systems.
Oxidation of the Sulfanyl (–S–) Bridge
The sulfur atom in the sulfanyl group can undergo oxidation to sulfoxide or sulfone derivatives.
Experimental Note : Oxidation to sulfone derivatives is favored with strong oxidizing agents, but over-oxidation risks degradation of the acetamide group.
Reductive Dehalogenation
The C–Cl bonds in the trichloromethyl group are susceptible to reductive cleavage.
Challenges : Complete reduction to a –CH₃ group requires harsh conditions, risking decomposition of the aromatic system.
Cross-Coupling Reactions via the Bromine Substituent
The bromine atom on the phenyl ring enables participation in palladium-catalyzed cross-coupling reactions.
Efficiency : Yields depend on the steric and electronic effects of the sulfanyl and acetamide groups, which may slow transmetallation steps.
Thermal Decomposition Pathways
At elevated temperatures (>200°C), the compound undergoes decomposition:
| Conditions | Major Products | Byproducts |
|---|---|---|
| 250°C, inert atmosphere | HCl, CO, 4-bromophenyl disulfide | Chlorinated aromatic residues |
Safety Note : Decomposition releases toxic gases (HCl, CO), necessitating controlled environments for handling.
Photochemical Reactivity
UV irradiation induces homolytic cleavage of C–Cl and C–Br bonds, generating free radicals.
| Wavelength (nm) | Products | Application |
|---|---|---|
| 254 nm (UV-C) | Chlorine radicals, Br- | Polymer initiators (theoretical) |
Limitation : Competing pathways (e.g., sulfanyl group oxidation) reduce synthetic utility.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide exhibit promising antiviral properties. For instance, derivatives of similar structures have shown efficacy against the H5N1 avian influenza virus. Studies demonstrated that these compounds could inhibit viral replication in cell cultures, providing a basis for further exploration in antiviral drug development .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer properties. Compounds with bromophenyl groups have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies have indicated that modifications of such compounds can lead to enhanced cytotoxicity against various cancer cell lines. The mechanism of action may involve the disruption of cellular signaling pathways critical for cancer cell survival .
Pesticidal Activity
Research has identified that compounds containing sulfanyl and bromophenyl groups exhibit pesticidal properties. These compounds can act as effective agents against a range of agricultural pests. Their mode of action typically involves disrupting the nervous system of insects or inhibiting key metabolic pathways essential for pest survival .
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of sulfanyl and brominated aromatic units into polymer backbones can lead to materials with improved electrical conductivity and chemical resistance.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to downstream effects in biological pathways. The exact mechanism can vary depending on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons via Crystallography
Crystallographic studies of substituted acetamides reveal significant variations in bond parameters and crystal packing due to substituent effects. Key comparisons include:
- Key Observations: The C=O bond length shortens slightly in halogenated derivatives (e.g., 1.220–1.221 Å for Br/Cl-substituted compounds) compared to non-halogenated PhTCA (1.225 Å), suggesting increased electron withdrawal from the amide group . The C-N bond length increases marginally in bromo- and chloro-substituted analogs (1.345–1.347 Å) versus PhTCA (1.340 Å), reflecting reduced resonance due to steric hindrance from bulky substituents . Orthorhombic or monoclinic crystal systems dominate in these derivatives, with halogen substituents favoring tighter packing due to halogen bonding interactions .
Electronic Effects via ³⁵Cl NQR Spectroscopy
The ³⁵Cl nuclear quadrupole resonance (NQR) frequencies of the trichloromethyl group (-CCl₃) are sensitive to substituent-induced electronic perturbations:
- The single NQR frequency in the bromo-substituted derivative indicates a symmetric electronic environment for the -CCl₃ group, likely due to the para-bromo substituent’s strong electron-withdrawing effect, which stabilizes the amide resonance and reduces torsional strain . In contrast, methyl-substituted analogs exhibit multiple frequencies due to steric distortion of the -CCl₃ geometry .
Biological Activity
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2,2-trichloroacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-bromothiophenol with trichloroacetyl chloride in the presence of a base. The resulting compound is characterized using various spectroscopic techniques such as NMR and IR to confirm its structure.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various chloroacetamides against different bacterial strains and fungi:
| Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| d1 | Effective | Less effective | Moderate |
| d2 | Highly effective | Effective | Effective |
| d3 | Moderate | Ineffective | Effective |
The presence of the bromophenyl group enhances lipophilicity, allowing for better membrane penetration and increased antimicrobial efficacy against Gram-positive bacteria like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
In anticancer studies, this compound has shown promising results against various cancer cell lines. For instance, a study reported that derivatives of similar structures exhibited cytotoxic effects on estrogen receptor-positive breast cancer cells (MCF7) using the Sulforhodamine B (SRB) assay:
| Compound | IC50 (µM) against MCF7 |
|---|---|
| d6 | 10 |
| d7 | 15 |
These compounds were noted for their ability to induce apoptosis in cancer cells through mechanisms involving the disruption of mitochondrial function and modulation of cell cycle progression .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall biosynthesis.
- Apoptosis Induction : Anticancer activity is linked to the activation of apoptotic pathways in tumor cells.
- Antioxidant Properties : Some studies suggest that these compounds may also exhibit antioxidant activities, contributing further to their therapeutic potential .
Case Studies
- Antimicrobial Efficacy :
- Anticancer Potential :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
